molecular formula C8H6N2O B1297893 1,6-Naphthyridin-2(1H)-One CAS No. 23616-29-7

1,6-Naphthyridin-2(1H)-One

Cat. No. B1297893
Key on ui cas rn: 23616-29-7
M. Wt: 146.15 g/mol
InChI Key: ZQKMVHXJWJNEQG-UHFFFAOYSA-N
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Patent
US08461179B1

Procedure details

A solution of Example A18 (22 g, 65.7 mmol), (4-methoxy-benzyl)-methyl-amine (14.9 g, 98.5 mmol) and DBU (15 g, 98.5 mmol) in NMP (120 mL) was heated at 160° C. for 5 h. The mixture was poured into 200 mL of water while stirring and the resulting solids were collected by filtration, washed with water, dried and then washed with Et2O to give 3-(5-amino-2,4-difluoro-phenyl)-1-ethyl-7-[4-methoxy-benzyl)-methyl-amino]-1H-[1,6]naphthyridin-2-one (25 g, yield 85% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.51 (s, 1H), 7.80 (s, 1H), 7.19-7.17 (d, J=8.7 Hz, 2H), 7.06 (t, J=10.2 Hz, 1H), 6.90-6.81 (m, 3H), 6.32 (s, 1H), 5.02 (s, 2H), 4.86 (s, 2H), 4.19 (q, J=6.9 Hz, 2H), 3.72 (s, 3H), 3.14 (s, 3H), 1.14 (t, J=6.9 Hz, 3H); MS (ESI): m/z 451.1 [M+H]+.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][C:6]([CH2:7][NH:8][CH3:9])=[CH:5][CH:4]=1.C1CCN2C(=[N:16]CCC2)CC1.O>CN1C(=O)CCC1>[NH:16]1[C:5]2[C:6](=[CH:7][N:8]=[CH:9][CH:4]=2)[CH:10]=[CH:11][C:3]1=[O:2]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
COC1=CC=C(CNC)C=C1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was heated at 160° C. for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
N1C(C=CC2=CN=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 173.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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